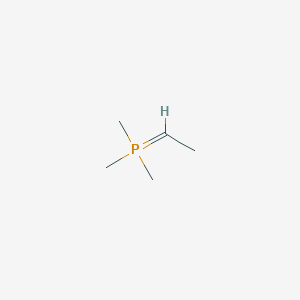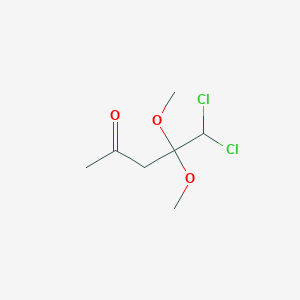
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- is a complex organic compound that belongs to the diazepine family These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- typically involves multi-step organic reactions. Common starting materials might include benzoyl chloride, ethylamine, and other reagents that facilitate the formation of the diazepine ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the diazepine ring.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe for studying biological processes involving diazepine derivatives.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,4-Diazepine-5,7(2H,6H)-dione: A simpler analog without the benzoyl and ethyl groups.
1,4-Dibenzoyl-1H-1,4-diazepine: Lacks the diethyl substitution.
6,6-Diethyl-1H-1,4-diazepine-5,7(2H,6H)-dione: Similar structure but without the benzoyl groups.
Uniqueness
The presence of both benzoyl and ethyl groups in 1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- may confer unique chemical properties, such as increased stability, specific reactivity, or enhanced biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
61495-85-0 |
|---|---|
Formule moléculaire |
C23H24N2O4 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
1,4-dibenzoyl-6,6-diethyl-1,4-diazepane-5,7-dione |
InChI |
InChI=1S/C23H24N2O4/c1-3-23(4-2)21(28)24(19(26)17-11-7-5-8-12-17)15-16-25(22(23)29)20(27)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Clé InChI |
GDIHFUOIWJJQKD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(CCN(C1=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


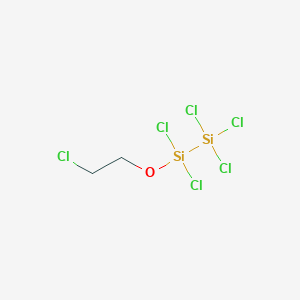
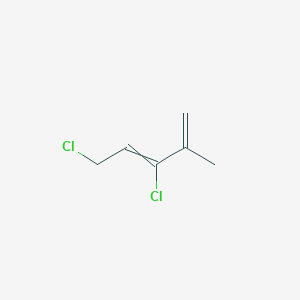
![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)
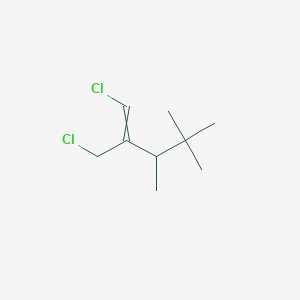
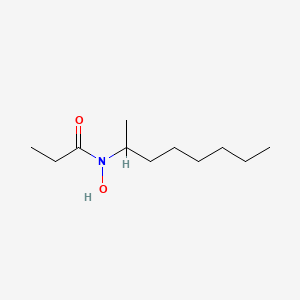
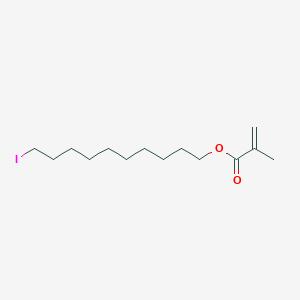
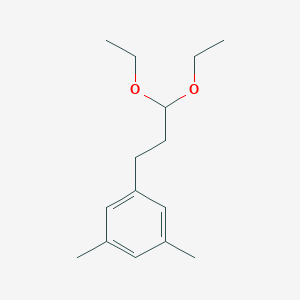
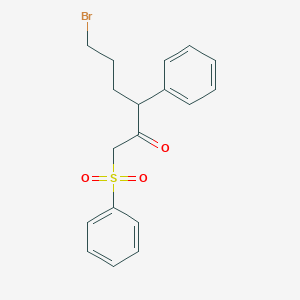
![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
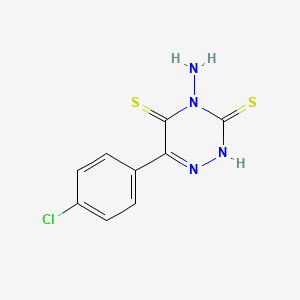
![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
